molecular formula C10H8N2OS B2716261 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 478064-96-9

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2716261
CAS No.: 478064-96-9
M. Wt: 204.25
InChI Key: IAKIMVYKEBGSAF-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one (CAS 478064-96-9) is a high-value chemical building block featuring a pyridine-thiazole hybrid scaffold. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents . The thiazole ring, containing both sulfur and nitrogen atoms, is a versatile heterocycle known for its wide spectrum of pharmacological activities . Molecules incorporating this core have been shown to behave unpredictably in physiological systems, potentially resetting biochemical pathways, activating or stopping enzymes, and stimulating or blocking receptors . Recent research into pyridine-thiazole hybrid molecules has demonstrated their promising antiproliferative activity against a panel of human tumor cell lines, including leukemia (HL-60), with studies suggesting their mechanism of action may be related to inducing genetic instability . Beyond oncology, the thiazole scaffold is a privileged structure in pharmaceutical agents, contributing to treatments for conditions ranging from microbial infections to neurodegenerative diseases, underscoring its broad utility in biological systems . This compound serves as a critical synthon for the synthesis of a wide range of new chemical entities and is provided for research purposes to further explore these potential applications. This product is intended for research purposes only and is not for human or diagnostic use. CAS Number: 478064-96-9 Molecular Formula: C10H8N2OS Molecular Weight: 204.25

Properties

IUPAC Name

1-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-3-2-4-11-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIMVYKEBGSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine rings often exhibit antimicrobial properties. Studies have shown that derivatives of thiazole-pyridine hybrids can be effective against various bacterial strains. For instance, compounds similar to 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one have demonstrated promising antibacterial activity in vitro, suggesting potential for development into new antibiotics .

Anticancer Properties
The thiazole-pyridine scaffold has been linked to anticancer activity. Compounds with this structure have been evaluated for their ability to inhibit cancer cell proliferation. In particular, certain thiazole derivatives have shown effectiveness against specific cancer cell lines, indicating that this compound could be explored further for its anticancer potential .

Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. Thiazole-containing compounds are known to inhibit various enzymes involved in disease processes. For example, studies on related compounds show they can inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's .

Material Science

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into electronic devices could enhance their efficiency and performance.

Sensors
The compound's chemical properties allow it to be used in sensor technology. Thiazole and pyridine derivatives are known for their ability to interact with various analytes, making them suitable for developing chemical sensors that detect environmental pollutants or biological markers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where pyridine and thiazole components are combined under specific conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Table: Comparison of Biological Activities of Thiazole-Pyridine Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModeratePromisingYes
2-(pyridin-4-yl)-thiazoleHighModerateNo
4-(thiazol-2-yl)pyridineLowHighYes

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Substituents (Thiazole Position 2) Key Modifications CAS Number Melting Point (°C) Biological Activity Synthesis Method
This compound Pyridin-3-yl Acetyl at C5 Not Provided Not Reported Hydrazide precursor General Procedure C
1-(Pyridin-4-yl)-2-(thiophen-2-yl)ethan-1-one Pyridin-4-yl Thiophene substitution - - Not Reported Thermal methods
1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one Phenyl Acetyl at C5 10045-50-8 - Antimicrobial screening Hantzsch reaction
5-Acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole 4-Fluorophenylamino Amino-acetyl substitution 1736-56-7 217–219 Not Reported Condensation
1-[4-Methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethan-1-one 3-Pyridinyl, 4-Methyl Methyl at C4 of thiazole - - Enhanced solubility Grinding methods

Key Observations:

Pyridin-3-yl’s lone pair on nitrogen is more accessible for coordination compared to pyridin-4-yl .

Substituent Effects on Physical Properties: Introducing electron-withdrawing groups (e.g., 4-fluorophenylamino in ) increases melting points (217–219°C) due to enhanced intermolecular interactions. In contrast, hydrophobic groups like cyclopropyl () or isopropyl () lower melting points and may improve lipid solubility.

Biological Activity : The cardiotropic activity of 1,3-thiazole derivatives (e.g., ) correlates with substituents on the thiazole ring. For instance, the compound 1-[(2Z)-2-[(4-methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride exhibits superior activity to L-carnitine, likely due to the piperazinyl group enhancing bioavailability .

Pharmacological Potential

  • Cardiotropic Activity: Thiazole derivatives with iminophenyl and piperazinyl groups () show promise in treating cardiovascular diseases, outperforming reference compounds like meldonium.
  • Antiviral and Antimicrobial Applications: Analogues such as (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide () demonstrate broad-spectrum antiviral activity, highlighting the acetyl-thiazole motif’s utility in drug design.

Biological Activity

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OSC_9H_8N_2OS with a molecular weight of 190.22 g/mol. The compound features a thiazole ring fused with a pyridine moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, including those similar to this compound, demonstrating potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies show that this compound exhibits cytotoxic effects through mechanisms involving the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Case Study: Cytotoxicity Analysis
In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that the compound has an IC50 value of approximately 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MDA-MB-231200.5
HCT116250.4
HepG2300.6

Anticonvulsant Activity

Thiazole derivatives have also shown promise as anticonvulsants. A study reported that compounds with similar structures to this compound exhibited significant activity in animal models of epilepsy . The mechanism is believed to involve modulation of neurotransmitter systems.

Mechanistic Insights

Molecular docking studies have suggested that the binding affinity of this compound to target proteins (such as EGFR) is a key factor in its anticancer activity. The compound's structural features allow it to interact effectively with active sites on these proteins, leading to inhibition of their function .

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal ConditionReference
SolventEthanol
CatalystTriethylamine
PurificationDMF-EtOH recrystallization
Purity AssessmentHPLC (≥95% peak area)

What are the preferred conformations of this compound in the solid state, and how do substituents influence crystal packing?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for conformational analysis:

  • Crystallization : Grow crystals via slow evaporation in ethanol/acetone mixtures .
  • Key Parameters : Analyze dihedral angles between pyridine and thiazole rings; compare with analogs like 1-[5-(2-chlorophenyl)-4,5-dihydropyrazol-1-yl]ethanone, where substituents induce planar or non-planar arrangements .
  • Packing Effects : Bulky groups (e.g., chlorophenyl) disrupt π-π stacking, while methoxy groups enhance hydrogen bonding .

What advanced spectroscopic methods are recommended for confirming the structure of this compound?

Methodological Answer:
Combine multiple techniques for unambiguous confirmation:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on pyridine (δ 8.5–9.0 ppm) and thiazole (δ 7.5–8.0 ppm) protons .
  • FTIR : Identify carbonyl (C=O) stretches near 1680–1700 cm1^{-1} and thiazole C=N vibrations at 1600 cm1^{-1} .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., m/z 231.06 for C11_{11}H9_{9}N2_{2}OS) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT for IR/NMR) .

How should researchers design biological activity assays for this compound, given structural analogs with reported activities?

Methodological Answer:
Leverage structural similarities to pyrazole-thiazole hybrids:

  • Target Selection : Prioritize kinases or antimicrobial targets, as seen in analogs with IC50_{50} values <10 μM .
  • In Vitro Assays :
    • Antimicrobial : Use broth microdilution (MIC) against gram-positive/negative strains .
    • Anticancer : Employ MTT assays on HeLa or MCF-7 cell lines .
  • Positive Controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .

How can contradictions in reported physicochemical properties (e.g., logP, solubility) be resolved?

Methodological Answer:
Address discrepancies through experimental validation:

  • logP : Compare calculated (XlogP = 1.8 ) with shake-flask method (octanol-water partition).
  • Solubility : Use UV-Vis spectroscopy in PBS (pH 7.4) or DMSO .
  • Thermal Stability : Perform DSC to determine melting points and detect polymorphs .

Q. Table 2: Key Physicochemical Properties

PropertyCalculated ValueExperimental MethodReference
logP1.8Shake-flask
Topological PSA102 ŲComputational
Melting PointN/ADSC

Which computational modeling approaches best predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Reactivity : Density Functional Theory (DFT) to map frontier orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), validating with MD simulations .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiles .

What methodologies assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days; monitor degradation via HPLC .
  • Solution Stability : Test in PBS (pH 7.4) and DMSO at 25°C; quantify decomposition products with LC-MS .
  • Storage Recommendations : Store at -20°C in amber vials under inert gas (N2_2) .

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